molecular formula C14H12BrClO2 B5728784 [2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol

[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol

Cat. No.: B5728784
M. Wt: 327.60 g/mol
InChI Key: UWUBCPWUVWHEMV-UHFFFAOYSA-N
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Description

[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol is an organic compound that features a bromophenyl group, a chlorophenyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol typically involves the reaction of 4-bromophenol with 5-chloro-2-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl and chlorophenyl groups can be reduced to their corresponding hydrocarbons.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-[(4-bromophenyl)methoxy]-5-chlorobenzaldehyde.

    Reduction: Formation of 2-[(4-bromophenyl)methoxy]-5-chlorotoluene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Similar in structure but lacks the chlorophenyl group.

    Dichloroaniline: Contains two chlorine atoms but lacks the bromophenyl and methanol moieties.

Uniqueness

[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol is unique due to the presence of both bromophenyl and chlorophenyl groups, along with a methanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBCPWUVWHEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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